Magnesiumperchlorat

Übersicht

Beschreibung

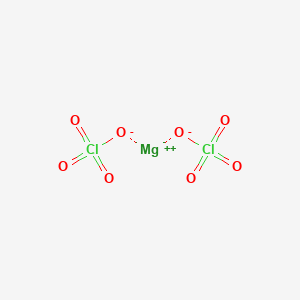

Magnesium perchlorate is a powerful oxidizing agent with the chemical formula Mg(ClO₄)₂. It is composed of magnesium cations (Mg²⁺) and perchlorate anions (ClO₄⁻). This compound appears as a white, crystalline, hygroscopic solid, meaning it readily absorbs moisture from the environment. It is highly soluble in water and ethanol and is known for its strong oxidizing properties .

Wissenschaftliche Forschungsanwendungen

Magnesium perchlorate has a wide range of applications in scientific research:

Analytical Chemistry: Used as a drying agent in gas chromatographs and other analytical equipment.

Pyrotechnics: Employed in the manufacture of fireworks and other pyrotechnic devices for its ability to provide vibrant colors and support combustion.

Rocket Propellant: Utilized in rocket propellants due to its ability to release a significant amount of oxygen when heated.

Energy Storage: Used in certain types of batteries and fuel cells as an electrolyte material.

Wirkmechanismus

Target of Action

Magnesium perchlorate (Mg(ClO4)2) is a powerful oxidizing agent . Its primary targets are water molecules in the environment, particularly in gaseous samples . It is also used as an electrophilic catalyst for non-enzymic reduction of synthetic dihydropyridines .

Mode of Action

Magnesium perchlorate acts as a desiccant, meaning it absorbs and retains moisture effectively . It can remove water from gases at the rate of 0.001mgwater/l . This interaction with water molecules results in a drier environment, which is particularly useful in gas analysis .

Pharmacokinetics

It’s worth noting that the compound is highly soluble in water , which would influence its distribution if it were to enter a biological system.

Result of Action

The primary result of magnesium perchlorate’s action is the creation of a drier environment due to its desiccant properties . As an oxidizing agent, it can also cause combustion or explosion when reacting vigorously with many substances, particularly organic materials .

Action Environment

It’s also stable and persistent in the environment . Its effectiveness as a desiccant can be influenced by environmental factors such as humidity and temperature . It’s crucial to store magnesium perchlorate in a cool, dry place away from combustible materials .

Biochemische Analyse

. . .

Biochemical Properties

The biochemical properties of Magnesium perchlorate It is known that perchlorate ions can interfere with iodine uptake in the thyroid gland, which could potentially affect protein synthesis and enzymatic activity .

Temporal Effects in Laboratory Settings

Magnesium perchlorate: is known to decompose at 250 °C

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium perchlorate can be synthesized through several methods:

Reaction of Magnesium Hydroxide with Perchloric Acid: This is the most common method where magnesium hydroxide reacts with perchloric acid to produce magnesium perchlorate and water.

Double Displacement Reaction: Another method involves the reaction between sodium perchlorate and magnesium sulfate, resulting in magnesium perchlorate and sodium sulfate in an aqueous solution.

Industrial Production Methods:

Leaching of Magnesite with Perchloric Acid: Magnesite is leached using an aqueous solution of perchloric acid, generating a significant amount of heat and hydrogen gas during the reaction.

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Reactions: Typically involve organic substrates and magnesium perchlorate under controlled conditions to prevent explosive reactions.

Decomposition Reactions: Conducted at high temperatures to ensure complete breakdown of the compound.

Major Products:

Oxidation Reactions: Various oxidized organic compounds depending on the substrate used.

Decomposition: Magnesium chloride and oxygen gas.

Vergleich Mit ähnlichen Verbindungen

- Calcium Perchlorate

- Barium Perchlorate

- Magnesium Chlorate

- Magnesium Hypochlorite

Comparison:

- Calcium Perchlorate and Barium Perchlorate: Like magnesium perchlorate, these compounds are strong oxidizing agents and are used in similar applications. magnesium perchlorate is preferred in certain applications due to its higher solubility in water and ethanol .

- Magnesium Chlorate and Magnesium Hypochlorite: These compounds are also oxidizing agents but are less stable and more prone to hydrolysis compared to magnesium perchlorate .

Magnesium perchlorate stands out due to its superior drying capabilities and stability under various conditions, making it a versatile compound in both laboratory and industrial settings.

Biologische Aktivität

Magnesium perchlorate () is a chemical compound that has garnered attention for its potential biological activity, particularly in extreme environments such as those found on Mars. This article explores the biological implications of magnesium perchlorate, focusing on its effects on various organisms, its potential applications in astrobiology, and its relevance to human health.

Effects on Microorganisms

Research indicates that magnesium perchlorate exhibits significant biological activity, particularly in microbial contexts. For instance, studies have demonstrated that certain extremophiles can survive and even thrive in high concentrations of magnesium perchlorate.

- Tardigrade Studies : A study on the tardigrade Paramacrobiotus experimentalis revealed that these organisms could survive in concentrations of magnesium perchlorate up to 0.25%. However, survival rates decreased with increasing concentration, showing a range from 83.3% at 0.10% to only 20.8% at 0.25% after 56 days of exposure . This suggests that while tardigrades can endure harsh conditions, there are limits to their tolerance.

- Fungal Resistance : The black fungus Cryomyces antarcticus demonstrated good survivability and metabolic recovery when grown in media containing Martian-relevant concentrations of magnesium perchlorate (0.4 wt%). This study assessed cellular damage and metabolic activity, finding minimal damage to cellular membranes and indicating potential for life in Martian environments .

- Bacteriocidal Effects : In another study, magnesium perchlorate was shown to enhance the bacteriocidal effects of UV light under Martian conditions. When bacterial cells were exposed to UV radiation in the presence of magnesium perchlorate (0.6 wt%), significant reductions in cell viability were observed, indicating its potential use as a sterilizing agent .

Case Studies

Human Health Implications

Historically, perchlorates have been used therapeutically for conditions such as hyperthyroidism due to their ability to inhibit iodide uptake by the thyroid gland . However, exposure to high levels of perchlorates has raised concerns regarding potential health risks:

- Thyroid Function : Clinical studies have shown that exposure to perchlorates can lead to decreased thyroid hormone levels without significant changes in serum thyroxine or increases in TSH levels . Longitudinal studies have also indicated a correlation between maternal perchlorate levels during pregnancy and lower IQ scores in offspring .

- Environmental Exposure : Perchlorates are found in drinking water supplies, raising concerns about chronic exposure and its effects on human health. Regulatory bodies continue to evaluate safe levels of exposure and potential health impacts.

Eigenschaften

IUPAC Name |

magnesium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCRDALPQLDDFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(ClO4)2, Cl2MgO8 | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890617 | |

| Record name | Magnesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium perchlorate appears as a white crystalline solid. Strongly absorbs water from air and dissolves in it. Accordingly, used as a regenerable drying agent. May explode under prolonged exposure to heat or fire., White deliquescent solid; [CAMEO] Odorless; [HSDB] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes above 482.0 °F (USCG, 1999) | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

99.3 G/100 CC OF H20 & 23.96 G/100 CC OF ALCOHOL, EACH AT 25 °C | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.2, Density = 1.98; decomposes at 185-190 °C /Hexahydrate/ | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Grade or purity: Pure anhydrous; 65-68% solution of hexahydrate in water. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, granular, or flaky powder | |

CAS No. |

10034-81-8 | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N77Z541YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 250 °C | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of magnesium perchlorate?

A1: The molecular formula of magnesium perchlorate is Mg(ClO4)2. Its molecular weight is 223.206 g/mol.

Q2: What is the structure of anhydrous magnesium perchlorate?

A2: Anhydrous magnesium perchlorate crystallizes in the monoclinic space group P21/c. [] The structure consists of a three-dimensional network formed by corner-sharing MgO6 octahedra and ClO4 tetrahedra. []

Q3: How does the presence of water affect the structure of magnesium perchlorate?

A3: Magnesium perchlorate forms various hydrates. For example, the hexahydrate (Mg(ClO4)2·6H2O) has a structure where isolated Mg2+ cations are equatorially coordinated by four H2O molecules with two [ClO4]- tetrahedra at the apices. [] Dehydration to the dihydrate leads to bridging of these isolated units, forming chains of octahedra and polyhedra. []

Q4: Is magnesium perchlorate compatible with organic materials?

A4: Magnesium perchlorate can react violently with organic materials, especially at elevated temperatures. [] Extreme caution should be exercised when using this compound in the presence of organics.

Q5: How does magnesium perchlorate interact with water vapor?

A5: Anhydrous magnesium perchlorate is a highly effective desiccant, readily absorbing water vapor from the surrounding environment to form hydrates. [, ]

Q6: How stable are magnesium perchlorate solutions at low temperatures?

A6: Magnesium perchlorate forms eutectic mixtures with water, significantly lowering the freezing point. [, ] For example, a 44.0 wt% magnesium perchlorate solution has a theoretical eutectic value of 206 ± 1 K. [] These solutions can remain liquid at temperatures well below the freezing point of pure water.

Q7: Can magnesium perchlorate catalyze organic reactions?

A7: Yes, magnesium perchlorate can act as a Lewis acid catalyst in various organic reactions, including the synthesis of α-aminophosphonates, [] 2-substituted quinazolin-4(3H)-ones, [] and tetrahydrochromeno[4,3-b]chromene-6,8-dione derivatives. []

Q8: What is the mechanism of action for magnesium perchlorate in these reactions?

A8: Magnesium perchlorate functions as a Lewis acid, activating electrophilic species and facilitating nucleophilic attack. For instance, in the synthesis of α-aminophosphonates, it coordinates to the carbonyl oxygen of aldehydes or ketones, enhancing their electrophilicity and enabling nucleophilic addition of phosphites. []

Q9: Why is magnesium perchlorate relevant to Martian research?

A9: The Phoenix lander discovered perchlorate salts, including magnesium perchlorate, in Martian soil. [, ] This discovery has implications for the potential habitability of Mars.

Q10: How does magnesium perchlorate affect the freezing point of water on Mars?

A10: Magnesium perchlorate's presence in Martian soil lowers the freezing point of water, potentially allowing liquid brines to exist despite the planet's cold temperatures. [, ] This has significant implications for the possibility of liquid water on Mars.

Q11: Does magnesium perchlorate pose challenges to potential Martian life?

A11: While magnesium perchlorate can lower water's freezing point, it also creates osmotic stress that can be detrimental to microorganisms. [, ] Studies have shown varying degrees of tolerance to magnesium perchlorate among different extremophile species. [, , ]

Q12: How does magnesium perchlorate influence the structure of water at Martian conditions?

A12: Neutron diffraction studies suggest that high concentrations of magnesium perchlorate significantly disrupt the tetrahedral hydrogen-bonding network of water. [] This disruption is thought to contribute to the low freezing point and low evaporation rates observed in magnesium perchlorate brines under Martian conditions. []

Q13: How is magnesium perchlorate typically quantified?

A13: Magnesium perchlorate can be quantified using various methods, including gravimetric analysis, [] ion chromatography, and titration. Specific analytical methods are chosen based on the sample matrix and the concentration range of interest.

Q14: Are there any environmental concerns associated with magnesium perchlorate?

A14: Yes, perchlorate contamination, in general, is a concern due to its potential adverse effects on human health and the environment. [] Therefore, proper handling, disposal, and potential remediation strategies for magnesium perchlorate are crucial to minimize its environmental impact.

Q15: Are there other noteworthy applications of magnesium perchlorate?

A15: Magnesium perchlorate has been explored as a component in non-aqueous electrolytes for rechargeable magnesium batteries. [] It has also been used in the drying of gases and the preservation of biological samples. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.